molecular formula C12H10N4O2S B3128914 N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-14-9

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Cat. No.: B3128914
CAS No.: 339008-14-9
M. Wt: 274.3 g/mol
InChI Key: HUWZQSQAVYMDCF-UHFFFAOYSA-N
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Description

N-Benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a nitroimidazole-thiazole hybrid compound characterized by a fused bicyclic core (imidazo[2,1-b][1,3]thiazole) substituted with a nitro group at position 5 and a benzylamine moiety at position 4.

Properties

IUPAC Name

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-16(18)11-10(14-12-15(11)6-7-19-12)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZQSQAVYMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214552
Record name 5-Nitro-N-(phenylmethyl)imidazo[2,1-b]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339008-14-9
Record name 5-Nitro-N-(phenylmethyl)imidazo[2,1-b]thiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339008-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-N-(phenylmethyl)imidazo[2,1-b]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the ring.

    Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and benzylation reactions, optimized for yield and purity. These methods are designed to be cost-effective and scalable, ensuring the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include further oxidized nitro derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine:

Chemical Identification and Properties
this compound has the molecular formula C12H10N4O2S and a formula weight of 274.3 . It is also known as N-BENZYL-N-(5-NITROIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)AMINE . The CAS number for this compound is 339008-14-9 .

Potential Research and Applications
While specific applications of this compound are not detailed in the provided search results, the presence of nitroimidazole and thiazole moieties suggests potential applications in medicinal chemistry. Nitroimidazoles are known for their antimicrobial and antiprotozoal activities . The imidazothiazole scaffold is also a valuable structure in drug discovery .

Nitroimidazo-oxazines and Tuberculosis
Research on nitroimidazo-oxazines, which share structural similarities with the target compound, has shown promise in treating tuberculosis (TB) . These compounds, including PA-824, exhibit activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) . These nitroimidazoles are pro-drugs requiring bioreductive activation to exert their bactericidal effect .

Mechanism of Action

The mechanism of action of N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Trends :

  • Chlorinated Derivatives : Chlorine atoms (electron-withdrawing) increase lipophilicity and may improve membrane penetration, as seen in N-(4-chlorobenzyl) analogs used in biomedical research .
  • Methoxy Substitution : The 4-methoxy group (electron-donating) could enhance aqueous solubility, balancing the hydrophobic nitroimidazole core .
  • Nitro Substitution : Additional nitro groups (e.g., 2-nitrophenyl in CAS 96126-06-6) may amplify oxidative stress in microbial targets, though toxicity risks rise .

Core Structure Modifications

Compound Name Core Modification Biological Activity Reference
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Saturated thiazine ring Moderate antiradical activity (IC₅₀ ~5 mM)
N-Cyclohexylimidazo[2,1-b][1,3]thiazol-5-amine Cyclohexyl group at position 5 Synthesized via Groebke reaction; untested for activity
5-Nitro-N-(pentan-2-yl)imidazo[...]-6-amine Aliphatic pentan-2-yl substituent High purity (98%); used as a building block

Key Insights :

  • Saturation (Thiazine vs.
  • Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., pentan-2-yl) may reduce target affinity compared to aromatic benzyl groups but improve metabolic stability .

Biological Activity

N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10N4O2SC_{12}H_{10}N_{4}O_{2}S and a molecular weight of 274.3 g/mol. The compound features a nitro group and an imidazo-thiazole structure, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H10N4O2S
Molecular Weight274.3 g/mol
CAS Number339008-14-9
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is known for its resilience and difficulty in treatment.

The compound acts as a pro-drug that requires bioreductive activation to exert its bactericidal effects. This activation is mediated by enzymes such as deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group to produce reactive nitrogen species that are toxic to bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It has been tested against various cancer cell lines and exhibited cytotoxic effects.

Case Study: In Vitro Testing

A recent study evaluated the compound's efficacy against human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated lower toxicity in normal cells compared to cancerous cells, suggesting a favorable therapeutic index.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound has enhanced potency against resistant strains of bacteria and cancer cells compared to other nitroimidazole derivatives.

Table 2: Comparative Activity of Nitroimidazole Derivatives

CompoundMIC (µg/mL)Cytotoxicity (IC50 µM)
This compound0.515
PA-8240.820
OPC-676831.025

Q & A

Q. What are the established synthetic methodologies for N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves multicomponent cyclization reactions or Au-catalyzed 6-endo-dig cyclizations. For example, 2-alkynylthioimidazoles can undergo gold-catalyzed cyclization in dichloromethane/dichloroethane to yield 5-substituted imidazo-thiazines with high atom economy . Optimization includes screening catalysts (e.g., AuCl vs. other noble metals), solvent systems, and temperature to improve selectivity and yield. Parallel monitoring via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer: Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and nitro-group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .
  • InChI/SMILES : Standardized descriptors aid in database interoperability (e.g., PubChem) .

Q. How does the nitro group at position 5 influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

  • Methodological Answer: The electron-withdrawing nitro group enhances electrophilic substitution at adjacent positions (e.g., C6-amine). Reactivity can be probed via:
  • Kinetic Studies : Monitoring reactions with nucleophiles (e.g., thiols, amines) under varying pH.
  • Computational Modeling : DFT calculations to map electron density and predict sites for functionalization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant or enzyme-inhibitory activity of this compound?

  • Methodological Answer:
  • DPPH Assay : Measure radical scavenging activity (IC50_{50}) in ethanol solutions, comparing to standards like ascorbic acid. SAR analysis identifies substituents (e.g., nitro, benzyl) contributing to activity .
  • Enzyme Inhibition : Test against targets like intestinal alkaline phosphatase (IAP) via IC50_{50}/Ki_i determination. Use competitive binding assays with levamisole as a reference inhibitor .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer:
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Orthogonal Assays : Cross-check DPPH results with ORAC (oxygen radical absorbance capacity) or cell-based ROS assays.
  • Meta-Analysis : Compare data with structurally related analogs (e.g., 6,7-dihydro-5H-imidazo derivatives) to identify scaffold-specific trends .

Q. How can catalytic efficiency in synthesis be systematically improved while minimizing byproducts?

  • Methodological Answer:
  • DoE (Design of Experiments) : Optimize catalyst loading, solvent polarity, and reaction time using response surface methodology (RSM).
  • Green Chemistry Metrics : Calculate atom economy, E-factor, and process mass intensity (PMI) to benchmark sustainability .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Q. What computational tools are recommended for SAR studies to prioritize derivatives for synthesis?

  • Methodological Answer:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., IAP).
  • QSAR Modeling : Build regression models using descriptors like LogP, HOMO/LUMO energies, and nitro-group partial charges .
  • MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over nanosecond timescales.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Reactant of Route 2
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N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

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